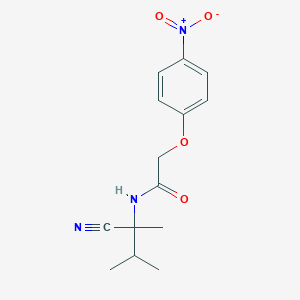
N-(2-cyano-3-methylbutan-2-yl)-2-(4-nitrophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyano-3-methylbutan-2-yl)-2-(4-nitrophenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of N-(2-cyano-3-methylbutan-2-yl)-2-(4-nitrophenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine. This leads to an increase in the concentration of acetylcholine in the brain, which can have various physiological effects.
Biochemical and Physiological Effects:
N-(2-cyano-3-methylbutan-2-yl)-2-(4-nitrophenoxy)acetamide has been shown to have various biochemical and physiological effects, including its ability to inhibit certain enzymes, increase the concentration of acetylcholine in the brain, and induce cytotoxic effects on cancer cells. These effects can have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-cyano-3-methylbutan-2-yl)-2-(4-nitrophenoxy)acetamide in lab experiments is its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. However, one of the limitations of using this compound is its cytotoxic effects on non-cancerous cells, which can limit its use in certain applications.
Zukünftige Richtungen
There are various future directions for the research on N-(2-cyano-3-methylbutan-2-yl)-2-(4-nitrophenoxy)acetamide, including its potential use as an anti-cancer agent and drug delivery system. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields, including neuroscience and neuropharmacology. Additionally, the development of new synthesis methods and modifications of the compound could lead to the discovery of new properties and potential applications.
Synthesemethoden
N-(2-cyano-3-methylbutan-2-yl)-2-(4-nitrophenoxy)acetamide can be synthesized through a multi-step process that involves the condensation of 4-nitrophenol with chloroacetyl chloride, followed by the reaction with 3-methyl-2-butanone and sodium cyanide. The resulting compound is then purified through column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(2-cyano-3-methylbutan-2-yl)-2-(4-nitrophenoxy)acetamide has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been studied for its potential use as an anti-cancer agent due to its cytotoxic effects on cancer cells. In biochemistry, it has been investigated for its ability to inhibit certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine. In pharmacology, it has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Eigenschaften
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-10(2)14(3,9-15)16-13(18)8-21-12-6-4-11(5-7-12)17(19)20/h4-7,10H,8H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICNGRLWKAHDMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-1,2-dimethylpropyl)-2-(4-nitrophenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9-(2,5-dimethoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2902095.png)


![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2902099.png)
![(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2902100.png)

![(E)-2-amino-1-((2-methoxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2902104.png)
![2-amino-N-[(benzylcarbamoyl)methyl]acetamide hydrochloride](/img/structure/B2902105.png)
